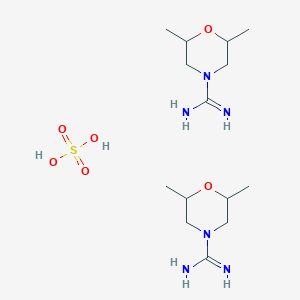
Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid: is a chemical compound with the molecular formula C14H30N6O2·H2SO4 and a molecular weight of 412.51 g/mol . This compound is known for its unique structure, which includes two 2,6-dimethylmorpholine-4-carboximidamide units linked by a sulfuric acid moiety . It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid typically involves the reaction of 2,6-dimethylmorpholine with cyanamide under controlled conditions to form the carboximidamide derivative . This intermediate is then treated with sulfuric acid to yield the final product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is typically purified through crystallization or other separation techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid is used as a reagent in various synthetic reactions . Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new compounds and materials.
Biology: The compound is also utilized in biological research, particularly in studies involving enzyme inhibition and protein interactions . Its ability to interact with specific biological targets makes it a useful tool for probing biochemical pathways and mechanisms.
Medicine: . Its unique chemical properties enable it to modulate biological processes, offering possibilities for drug development and disease treatment.
Industry: Industrially, the compound is used in the production of various chemicals and materials . Its versatility and reactivity make it an important component in manufacturing processes.
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Dimethylmorpholine-4-carboximidamide: A related compound with a similar structure but lacking the sulfuric acid moiety.
Morpholine-4-carboximidamide: Another similar compound with a different substitution pattern on the morpholine ring.
Uniqueness: Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid is unique due to the presence of the sulfuric acid moiety, which imparts distinct chemical properties and reactivity . This makes it more versatile and useful in various applications compared to its similar counterparts.
Properties
Molecular Formula |
C14H32N6O6S |
|---|---|
Molecular Weight |
412.51 g/mol |
IUPAC Name |
2,6-dimethylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C7H15N3O.H2O4S/c2*1-5-3-10(7(8)9)4-6(2)11-5;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4) |
InChI Key |
IPXIHGMJELPDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=N)N.CC1CN(CC(O1)C)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)
![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
![8-Bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12310137.png)
![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)


![[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B12310153.png)


![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)


![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)
